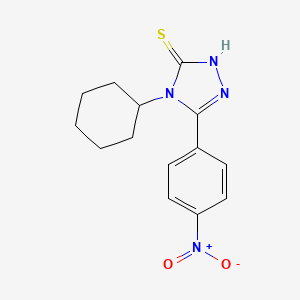
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the cyclohexyl and nitrophenyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with 4-nitrophenyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway. The compound’s ability to enhance caspase-3 activity leads to the programmed cell death of cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:
- 4-Cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Cyclohexyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol These compounds share a similar triazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the nitrophenyl group in this compound makes it unique in terms of its electronic properties and reactivity .
Eigenschaften
IUPAC Name |
4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBLXPTUIFQZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)
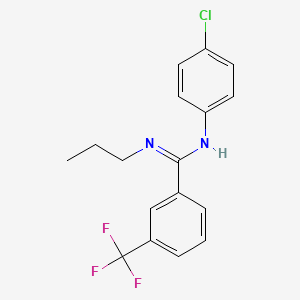
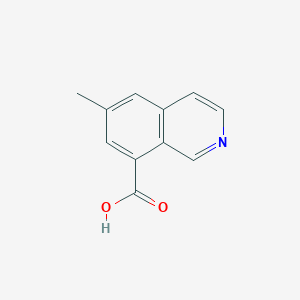
![ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2546182.png)
![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)
![N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2546186.png)
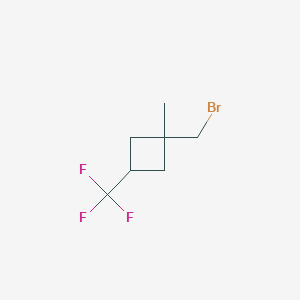
![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)
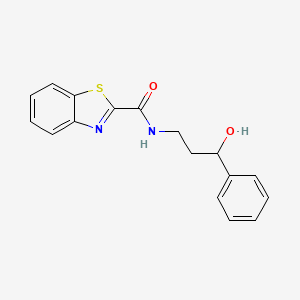
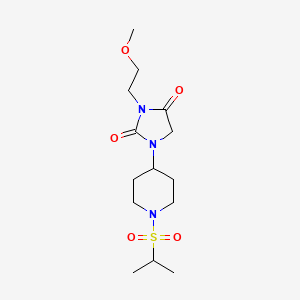
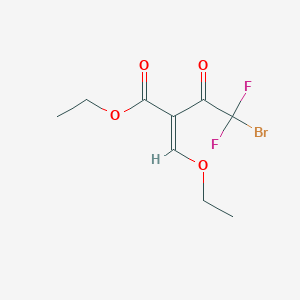
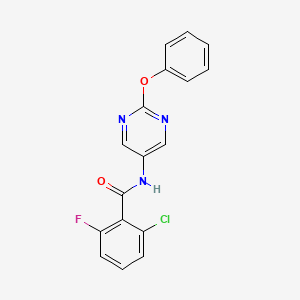
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)
